molecular formula C6H2Br2F2O2 B12848162 2,5-Dibromo-3,6-difluorobenzene-1,4-diol

2,5-Dibromo-3,6-difluorobenzene-1,4-diol

Cat. No.: B12848162
M. Wt: 303.88 g/mol
InChI Key: WSRLWMHLTWCVLM-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,6-difluorobenzene-1,4-diol is a halogenated benzene diol derivative characterized by bromine (Br) at positions 2 and 5, fluorine (F) at positions 3 and 6, and hydroxyl (-OH) groups at positions 1 and 2.

Properties

Molecular Formula

C6H2Br2F2O2

Molecular Weight

303.88 g/mol

IUPAC Name

2,5-dibromo-3,6-difluorobenzene-1,4-diol

InChI

InChI=1S/C6H2Br2F2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h11-12H

InChI Key

WSRLWMHLTWCVLM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)O)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the following steps:

    Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.

    Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms.

    Hydroxylation: Finally, the compound undergoes hydroxylation, where hydroxyl groups are introduced using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).

Industrial Production Methods

In industrial settings, the production of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,6-difluorobenzene-1,4-diol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2,5-Dibromo-3,6-difluorobenzene-1,4-diol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,6-difluorobenzene-1,4-diol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • NSC112200 (2,5-Dibromo-3,6-dimethylbenzene-1,4-diol): Structure: Bromine at positions 2 and 5; methyl (-CH₃) groups at 3 and 5. Activity: Demonstrated anti-Mycobacterium tuberculosis H37Ra activity (IC₅₀ ~10 µM) without inhibiting human RNase H enzymes.
  • 2,6-Difluorobenzene-1,4-diol :

    • Structure : Fluorine at positions 2 and 6; hydroxyl groups at 1 and 3.
    • Properties : Molecular weight = 146.09 g/mol; XLogP3 = ~1.5 (estimated). The absence of bromine reduces steric bulk and lipophilicity compared to the target compound.
  • 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene :

    • Structure : Multiple fluorine substituents and a bromine atom.
    • Properties : Higher molecular weight (389.06 g/mol) and lipophilicity (XLogP3 = 5.3) due to additional fluorine and bromine atoms.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
2,5-Dibromo-3,6-difluorobenzene-1,4-diol C₆H₂Br₂F₂O₂ 307.89 (calculated) ~3.8 4
NSC112200 C₈H₈Br₂O₂ 295.96 ~2.5 2
2,6-Difluorobenzene-1,4-diol C₆H₄F₂O₂ 146.09 ~1.5 4
Compound from C₁₃H₄BrF₇O 389.06 5.3 8

Key Observations :

  • Fluorine improves metabolic stability and electronegativity, influencing electronic interactions in biological systems.

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